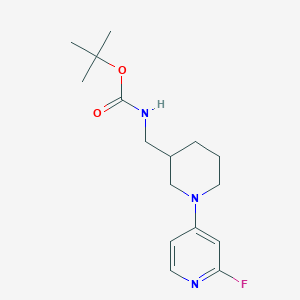
6-(环己基甲基)嘧啶-2,4(1H,3H)-二酮
描述
6-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione is a cyclic compound derived from the pyrimidine family. It is a colorless, crystalline solid that is insoluble in water and soluble in ethanol and chloroform. It is commonly used in scientific research due to its ability to act as a reagent in a variety of synthetic reactions.
科学研究应用
抗炎活性与构效关系
嘧啶衍生物以其显着的药理作用而著称,包括抗炎活性。这些化合物抑制关键炎性介质(如前列腺素 E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子 κB、白三烯和一些白细胞介素)的表达和活性。这种广谱抗炎作用使嘧啶衍生物(包括与“6-(环己基甲基)嘧啶-2,4(1H,3H)-二酮”类似的结构)对于制药应用非常有价值。详细的构效关系分析为合成具有增强抗炎活性和最小毒性的新型嘧啶类似物提供了线索 (Rashid 等人,2021)。
合成途径和催化
嘧啶及其衍生物(包括吡喃嘧啶支架)的合成对于医药和制药行业至关重要,因为它们具有广泛的合成应用和生物利用度。杂化催化剂在这些化合物的合成中发挥着重要作用,利用有机催化剂、金属催化剂、离子液体催化剂、纳米催化剂、绿色溶剂和无溶剂条件。这突出了开发具有潜在药用应用的嘧啶基化合物的多功能和创新方法 (Parmar 等人,2023)。
医药前景和阿尔茨海默病
嘧啶衍生物因其结构多样性和与各种生物靶标相互作用的能力而被探索其作为抗阿尔茨海默病剂的潜力。这些化合物的构效关系研究提供了对其药理学进展的见解,强调需要进一步研究以了解它们在治疗或管理阿尔茨海默病中的作用 (Das 等人,2021)。
光学传感器和生物活性
嘧啶衍生物在光学传感器的合成中也很重要,因为它们能够形成配位键和氢键,使其适合用作传感探针。它们多样化的生物和医药应用进一步突出了这些化合物在科学研究中的重要性 (Jindal & Kaur, 2021)。
作用机制
Target of Action
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, central nervous system depressive, anticonvulsant, and antipyretic activities .
Mode of Action
It is known that pyrimidine derivatives generally function by suppressing the activity of certain enzymes, such as cyclooxygenase-1 and cyclooxygenase-2, thereby reducing the generation of certain inflammatory mediators .
Biochemical Pathways
Pyrimidine derivatives are known to inhibit the production of prostaglandin e2 and nitric oxide, key mediators in inflammatory pathways .
Result of Action
Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione interacts with several enzymes, proteins, and other biomolecules, influencing various biochemical reactions. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By inhibiting CDK2, 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione can alter cell proliferation and induce apoptosis in cancer cells . Additionally, it interacts with other proteins involved in DNA replication and repair, further highlighting its potential as an anticancer agent.
Cellular Effects
6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis by disrupting the cell cycle . This compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation . Furthermore, 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione influences gene expression and cellular metabolism, leading to altered cellular functions and metabolic profiles.
Molecular Mechanism
The molecular mechanism of action of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with key biomolecules and enzymes. This compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins involved in cell cycle progression . Additionally, it can modulate the activity of other enzymes and proteins, leading to changes in gene expression and cellular functions. The inhibition of CDK2 by 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione results in cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various experimental conditions, with minimal degradation over time . Long-term studies have demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that this compound exhibits dose-dependent inhibition of tumor growth in animal models of cancer . At higher doses, it can induce toxic effects, such as weight loss and organ toxicity, highlighting the importance of optimizing the dosage for therapeutic applications . Threshold effects have also been observed, with lower doses showing minimal toxicity and significant anticancer activity .
Metabolic Pathways
6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological effects . Additionally, it can influence metabolic flux and metabolite levels, further affecting cellular functions and metabolic profiles .
Transport and Distribution
The transport and distribution of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed to various tissues, including the liver, kidneys, and tumor tissues . Its localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on DNA replication, repair, and cellular metabolism . Post-translational modifications and targeting signals can direct its localization to specific organelles, further influencing its biological activity .
属性
IUPAC Name |
6-(cyclohexylmethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAVJUCTSFXXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



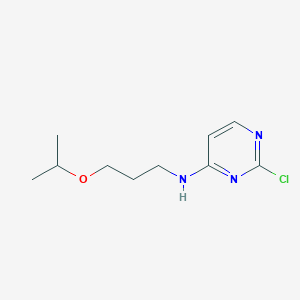
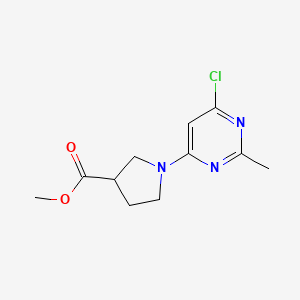
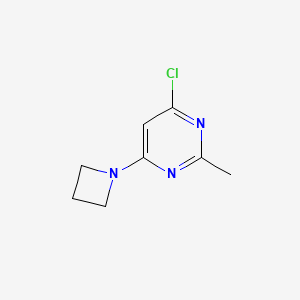
![3-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B1479205.png)

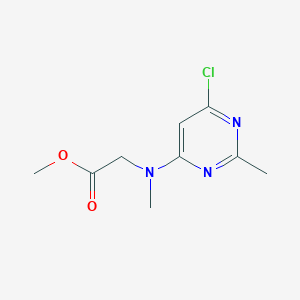
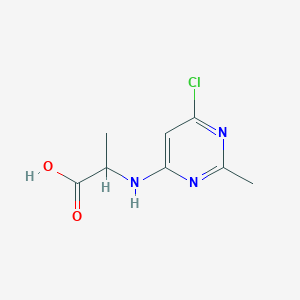

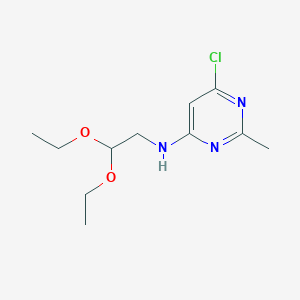
![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1479216.png)
![(6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1479217.png)

![2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1479219.png)
